5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 893750-08-8
VCID: VC5041561
InChI: InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H
SMILES: CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br
Molecular Formula: C10H15BrN2O4
Molecular Weight: 307.144

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid

CAS No.: 893750-08-8

Cat. No.: VC5041561

Molecular Formula: C10H15BrN2O4

Molecular Weight: 307.144

* For research use only. Not for human or veterinary use.

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid - 893750-08-8

Specification

CAS No. 893750-08-8
Molecular Formula C10H15BrN2O4
Molecular Weight 307.144
IUPAC Name 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Standard InChI InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H
Standard InChI Key SMMGBRQKQCGWEH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Variants

The compound’s IUPAC name, 5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, reflects its three primary components:

  • An isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at positions 3, 4, and 5.

  • A morpholine group (a six-membered saturated ring with one oxygen and one nitrogen atom) attached via a methylene bridge to the isoxazole.

  • A carboxylic acid functional group at position 3 .

Variants of this compound exist as salts, including hydrochloride (CAS 1177341-15-9) and hydrobromide (CAS 893750-08-8), which alter its molecular weight and solubility .

Table 1: Key Properties of Common Salt Forms

PropertyFree Acid (CAS 893750-08-8)Hydrochloride (CAS 1177341-15-9)Hydrobromide (CAS 893750-08-8)
Molecular FormulaC₁₀H₁₄N₂O₄C₁₀H₁₅ClN₂O₄C₁₀H₁₅BrN₂O₄
Molecular Weight (g/mol)226.23262.69307.14
SolubilityNot well-documentedNot well-documentedNot well-documented
Storage ConditionsAmbientAmbientAmbient

Data sources: .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: The carboxylic acid group typically shows a strong absorption band near 1700 cm⁻¹ (C=O stretch), while the morpholine ring exhibits C-N and C-O stretches between 1200–1000 cm⁻¹.

  • NMR Spectroscopy: 1H NMR^1 \text{H NMR} signals for the methyl group on the isoxazole ring appear as a singlet near δ 2.5 ppm, while the morpholine’s methylene protons resonate as multiplets between δ 3.4–3.7 ppm .

Synthesis and Derivative Formation

Cyclization Strategies

The isoxazole core is synthesized via cyclization reactions. A common method involves the reaction of hydroxylamine with a β-diketone precursor. For example, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) can be functionalized through Mannich reactions to introduce the morpholinylmethyl group .

Representative Synthesis Pathway:

  • Formation of Isoxazole Core:
    CH3C(O)CH2C(O)OH+NH2OH5-methylisoxazole-3-carboxylic acid\text{CH}_3\text{C(O)CH}_2\text{C(O)OH} + \text{NH}_2\text{OH} \rightarrow \text{5-methylisoxazole-3-carboxylic acid} .

  • Mannich Reaction:
    5-methylisoxazole-3-carboxylic acid+morpholine+HCHOTarget Compound\text{5-methylisoxazole-3-carboxylic acid} + \text{morpholine} + \text{HCHO} \rightarrow \text{Target Compound} .

Derivative Optimization

Modifications to the morpholine or carboxylic acid groups enhance bioactivity. For instance, esterification of the carboxylic acid (e.g., methyl ester in CAS 517870-14-3) improves lipid solubility, facilitating blood-brain barrier penetration .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor in designing kinase inhibitors and GPCR modulators. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters .

Material Science

Functionalized isoxazoles are explored as ligands in catalytic systems. The morpholine group’s electron-rich nitrogen may coordinate to transition metals like palladium.

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